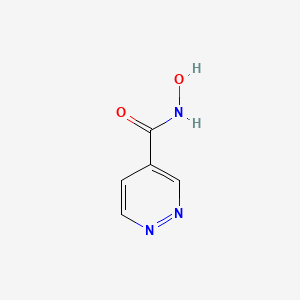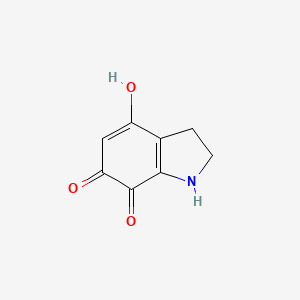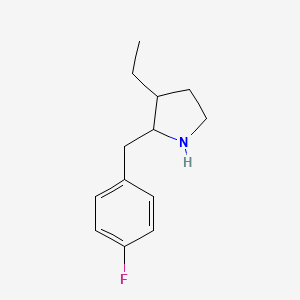
2,2-Difluoroethane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoroethane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoroethane-1,1-diol typically involves the fluorination of ethane derivatives. One common method is the reaction of ethylene glycol with hydrogen fluoride under controlled conditions to introduce the fluorine atoms. The reaction is carried out at low temperatures to prevent over-fluorination and to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain precise control over reaction conditions. This method enhances the yield and purity of the compound. The use of catalysts, such as metal fluorides, can further improve the efficiency of the fluorination process.
化学反応の分析
Types of Reactions: 2,2-Difluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroacetic acid under the influence of strong oxidizing agents.
Reduction: Reduction reactions can convert the diol into difluoroethane.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Difluoroacetic acid.
Reduction: Difluoroethane.
Substitution: Halogenated or alkylated derivatives of this compound.
科学的研究の応用
2,2-Difluoroethane-1,1-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its unique fluorine atoms make it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a metabolic inhibitor due to its ability to interfere with enzymatic processes.
Medicine: Explored for its potential use in drug design, particularly in the development of enzyme inhibitors and antiviral agents.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance and stability.
作用機序
The mechanism of action of 2,2-Difluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This property is particularly useful in the design of enzyme inhibitors and other bioactive molecules.
類似化合物との比較
1,1-Difluoroethane: A hydrofluorocarbon with similar fluorine content but different structural properties.
1,2-Difluoroethane: An isomer with fluorine atoms on adjacent carbon atoms, leading to different chemical behavior.
Fluoroethane: A simpler fluorinated ethane derivative with only one fluorine atom.
Uniqueness: 2,2-Difluoroethane-1,1-diol is unique due to the presence of both fluorine atoms and hydroxyl groups on the same carbon atoms. This structural feature imparts distinct chemical reactivity and potential for diverse applications in various fields.
特性
分子式 |
C2H4F2O2 |
|---|---|
分子量 |
98.05 g/mol |
IUPAC名 |
2,2-difluoroethane-1,1-diol |
InChI |
InChI=1S/C2H4F2O2/c3-1(4)2(5)6/h1-2,5-6H |
InChIキー |
VOYLGRBFALRMGT-UHFFFAOYSA-N |
正規SMILES |
C(C(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
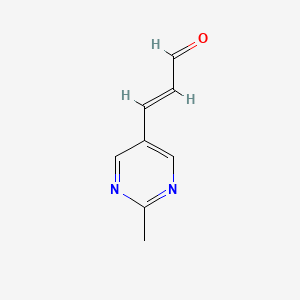
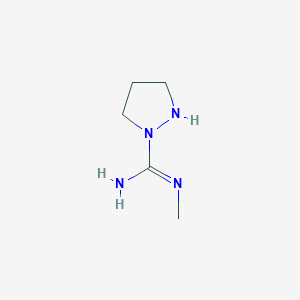
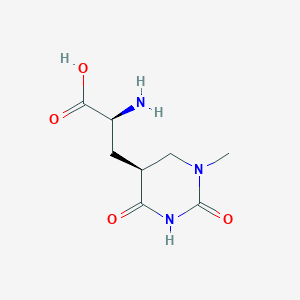
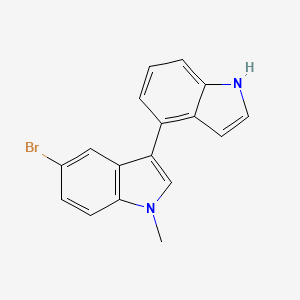
![2-tert-Butyl-2H-naphtho[2,3-f]isoindole-5,10-dione](/img/structure/B13110950.png)

